4-Methyl-3-penten-2-ol

Catalog No.
S1893895
CAS No.
4325-82-0
M.F
C6H12O
M. Wt
100.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-3-penten-2-ol

CAS Number

4325-82-0

Product Name

4-Methyl-3-penten-2-ol

IUPAC Name

4-methylpent-3-en-2-ol

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C6H12O/c1-5(2)4-6(3)7/h4,6-7H,1-3H3

InChI Key

SAOXPNBHKSWHGW-UHFFFAOYSA-N

SMILES

CC(C=C(C)C)O

Canonical SMILES

CC(C=C(C)C)O

4-Methyl-3-penten-2-ol is an organic compound with the molecular formula C₆H₁₂O. It is classified as an unsaturated alcohol due to the presence of a hydroxyl (-OH) group and a carbon-carbon double bond within its structure. This compound exhibits a unique combination of fruity and floral aromas, making it valuable in flavoring and fragrance applications. Its structure can be represented as follows:

text
CH₃ |H₂C=C-CH-CH₂OH

Typical of unsaturated alcohols, including:

  • Hydration Reactions: The addition of water across the double bond can yield different alcohols depending on the conditions.
  • Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, such as 4-methyl-3-penten-2-one. The oxidation mechanism often involves hydroxyl radicals, which initiate the reaction pathways leading to various oxidative products .
  • Isomerization: Under specific conditions, 4-methyl-3-penten-2-ol can undergo isomerization to form other structural isomers, such as 4-methyl-3-penten-2-one .

Several synthesis methods for 4-methyl-3-penten-2-ol have been documented:

  • Grignard Reaction: This involves the reaction of isobutylene with appropriate aldehydes or ketones in the presence of Grignard reagents, yielding 4-methyl-3-penten-2-ol .
  • Thermal Isomerization: The thermal rearrangement of certain precursors under acidic or transition metal catalysis can also produce this compound .
  • Direct Alkylation: Utilizing alkyl halides in reactions with suitable nucleophiles can lead to the synthesis of 4-methyl-3-penten-2-ol.

4-Methyl-3-penten-2-ol finds applications in various industries:

  • Flavoring Agent: It is widely used in the food and beverage industry for its sweet and fruity flavor profile .
  • Fragrance Industry: The compound's floral notes make it suitable for use in perfumes and other scented products.
  • Chemical Intermediate: It serves as a precursor in the synthesis of more complex organic molecules.

Several compounds share structural similarities with 4-methyl-3-penten-2-ol, each exhibiting unique properties:

Compound NameMolecular FormulaKey Characteristics
4-Methyl-3-penten-2-oneC₆H₁₀OA ketone derivative; less polar than the alcohol
3-Penten-2-oneC₅H₈OLacks the methyl group; different reactivity
3-HydroxybutanoneC₄H₈O₂A saturated alcohol; different functional group

Uniqueness of 4-Methyl-3-penten-2-ol

The unique combination of an unsaturated structure and a hydroxyl group gives 4-methyl-3-penten-2-ol distinct reactivity patterns compared to similar compounds. Its dual functionality allows it to participate in both electrophilic and nucleophilic reactions, making it versatile in synthetic chemistry and industrial applications.

Thermal isomerization represents a fundamental approach for controlling the position of double bonds in unsaturated alcohols, particularly in the synthesis of 4-methyl-3-penten-2-ol. The thermal isomerization process operates through a mechanism involving the temporary breaking and reformation of carbon-carbon double bonds under elevated temperatures, allowing for the migration of the double bond to thermodynamically or kinetically favored positions [1] [2].

The optimal temperature range for thermal isomerization of 4-methyl-3-penten-2-ol has been established between 160-220°C, where isomerization efficiency ranges from 80-95% with very high selectivity . At temperatures below 100°C, insufficient thermal energy results in poor isomerization rates of only 10-40%, while temperatures exceeding 250°C pose risks of decomposition and unwanted side reactions .

Research indicates that thermal isomerization mechanisms proceed through radical intermediates or carbocation pathways depending on the specific conditions employed [1]. The formation of allylic radicals at elevated temperatures facilitates the migration of double bonds along the carbon chain, with the process being driven by thermodynamic stability considerations. Studies have demonstrated that the presence of methyl substituents significantly influences the isomerization pathway, with branched alcohols like 4-methyl-3-penten-2-ol showing enhanced thermal stability compared to linear analogs [4].

Temperature control during thermal isomerization is critical for achieving optimal results. Industrial processes typically employ gradual temperature ramping protocols, starting at 140°C and increasing to 200°C over several hours to minimize thermal degradation . The use of inert atmospheres, typically nitrogen or argon, prevents oxidative side reactions that can compromise product purity.

Table 1: Thermal Isomerization Techniques for 4-Methyl-3-penten-2-ol

Temperature Range (°C)Isomerization Efficiency (%)SelectivityComments
140-20070-90HighOptimal range for most unsaturated alcohols
160-22080-95Very HighBest performance for 4-methyl-3-penten-2-ol
180-25085-98HighHigher temperatures increase reaction rate
<10010-40LowInsufficient thermal energy for isomerization
>25060-80ModerateRisk of decomposition and side reactions

The kinetics of thermal isomerization follow first-order behavior with respect to the substrate concentration, with activation energies typically ranging from 150-250 kJ/mol depending on the specific molecular structure [5]. Advanced thermal isomerization techniques have incorporated microwave heating to achieve more uniform temperature distribution and reduced reaction times, with studies reporting up to 40% reduction in processing time while maintaining product quality [5].

Catalytic Methods Using Transition Metal Complexes

Transition metal catalysis has emerged as a sophisticated approach for the selective synthesis of 4-methyl-3-penten-2-ol, offering superior control over reaction pathways and product selectivity compared to thermal methods. The catalytic approach typically involves the use of noble metal complexes, particularly palladium, rhodium, platinum, and osmium-based systems, each exhibiting distinct reactivity patterns and selectivity profiles [6] [7] [8].

Palladium-based catalysts, particularly palladium on carbon supports, demonstrate exceptional activity with turnover frequencies reaching 150 h⁻¹ and selectivities of 88% for the desired alcohol product [8]. The mechanism involves coordination of the unsaturated substrate to the palladium center, followed by selective hydrogenation or isomerization depending on the reaction conditions. Research has shown that the particle size of palladium significantly influences selectivity, with larger particles favoring C=O reduction over C=C hydrogenation due to steric effects [7].

Rhodium catalysts, particularly when supported on alumina, exhibit remarkable selectivity for the formation of unsaturated alcohols from corresponding aldehydes or ketones. Studies indicate that rhodium-based systems achieve selectivities exceeding 92% with moderate activity levels of 85 h⁻¹ [9]. The rhodium-catalyzed process operates through a mechanism involving coordination of both the carbonyl oxygen and the alkene moiety to the metal center, with subsequent selective reduction of the carbonyl group [9].

Osmium catalysts represent a unique class of transition metals that demonstrate exceptional chemoselectivity for carbonyl reduction in the presence of alkene functionality. Research has documented that osmium-based catalysts achieve selectivities up to 98% for the formation of unsaturated alcohols, although with lower activity compared to palladium systems [6]. The osmium-catalyzed process proceeds through a mechanism where the carbonyl group is preferentially activated due to stronger coordination to the osmium center compared to the alkene moiety [6].

Table 2: Transition Metal Catalyst Performance Comparison

Catalyst SystemActivity (TOF h⁻¹)Selectivity (%)Operating Temperature (°C)Pressure (atm)Substrate Compatibility
Palladium/Carbon1508825-1001-50Excellent for alkene reduction
Rhodium/Alumina859250-15010-100Excellent for selective hydrogenation
Nickel/Silica2207580-20020-150Good for carbonyl reduction
Osmium/Carbon459825-1001-50Exceptional for C=O over C=C
Platinum/Carbon1208525-1505-75Moderate selectivity
Ruthenium/Carbon958060-18010-80Good for complex molecules

Nickel catalysts, while less selective than noble metals, offer significant cost advantages and demonstrate high activity levels exceeding 220 h⁻¹. The nickel-catalyzed synthesis typically requires higher temperatures and pressures compared to noble metal systems but provides good compatibility with various functional groups [10] [11]. Recent developments in nickel catalyst design have focused on ligand modification to enhance selectivity while maintaining high activity levels [11].

The choice of support material significantly influences catalyst performance, with carbon supports generally providing better dispersion and higher surface areas compared to oxide supports. Studies have demonstrated that the support can also participate in the reaction mechanism through acid-base interactions, particularly in the case of alumina and silica supports [12] [8].

Acid-Catalyzed Rearrangement Mechanisms

Acid-catalyzed rearrangement mechanisms provide versatile pathways for the synthesis of 4-methyl-3-penten-2-ol through various molecular reorganization processes. These mechanisms typically involve the activation of functional groups by protonation, followed by carbon skeleton rearrangement to form the desired product with high selectivity and efficiency [13] [14] [15].

Prototropic rearrangements represent the most common acid-catalyzed pathway, involving the migration of hydrogen atoms accompanied by double bond repositioning. In the case of 4-methyl-3-penten-2-ol synthesis, prototropic rearrangements typically occur under Brønsted acid catalysis at temperatures ranging from 50-120°C, achieving yields of 75-90% [16]. The mechanism proceeds through carbocation intermediates that undergo 1,2- or 1,3-hydride shifts to achieve the thermodynamically favored product configuration [13].

Wagner-Meerwein rearrangements, catalyzed by Lewis acids, involve carbon skeleton reorganization through 1,2-alkyl or aryl migrations. Research has demonstrated that aluminum chloride and other Lewis acids facilitate these rearrangements at temperatures of 80-160°C with yields reaching 80-95% [17]. The mechanism involves the formation of carbocation intermediates that undergo rearrangement to relieve steric strain or achieve greater thermodynamic stability [14].

The Meyer-Schuster rearrangement represents a specialized acid-catalyzed process for converting propargyl alcohols to α,β-unsaturated carbonyl compounds, which can subsequently be reduced to form 4-methyl-3-penten-2-ol. This rearrangement operates through both Lewis and Brønsted acid catalysis, typically requiring temperatures of 60-140°C and achieving yields of 70-85% [18]. The mechanism involves protonation of the hydroxyl group followed by a 1,3-shift and subsequent keto-enol tautomerization [18].

Table 3: Acid-Catalyzed Rearrangement Mechanisms

Mechanism TypeCatalyst TypeTemperature Range (°C)Key IntermediateTypical Yield (%)
Prototropic RearrangementBrønsted Acid50-120Carbocation75-90
Wagner-Meerwein RearrangementLewis Acid80-160Carbocation80-95
Meyer-Schuster RearrangementLewis/Brønsted Acid60-140Enyne intermediate70-85
Oxy-Cope RearrangementBase-catalyzed80-200Allyl anion85-98
Pinacol RearrangementProtic Acid20-100Carbocation80-92

Cooperative catalysis involving both Lewis and Brønsted acids has emerged as a powerful strategy for enhancing reaction efficiency and selectivity. Studies have demonstrated that aluminum-based Lewis acids in combination with protic acids facilitate glucose-to-fructose isomerization through complementary mechanisms, with Lewis acids promoting aldose-ketose tautomerization while Brønsted acids facilitate ring-opening and closure reactions [14] [17]. This cooperative approach has been successfully adapted for the synthesis of complex alcohols including 4-methyl-3-penten-2-ol derivatives [19].

The oxy-Cope rearrangement, although base-catalyzed rather than acid-catalyzed, represents an important sigmatropic rearrangement pathway for alcohol synthesis. This reaction involves the rearrangement of 1,5-dien-3-ols to form unsaturated carbonyl compounds with exceptional yields of 85-98% [20]. The mechanism proceeds through a concerted [21] [21]-sigmatropic rearrangement with subsequent keto-enol tautomerization driven by the formation of the thermodynamically stable carbonyl group [20].

Continuous vs Batch Process Optimization

The optimization of industrial production processes for 4-methyl-3-penten-2-ol involves critical decisions between continuous flow and batch processing methodologies, each offering distinct advantages and limitations in terms of efficiency, scalability, and economic viability [22] [23] [24].

Continuous flow processes demonstrate superior performance in several key metrics, including space-time yield, heat and mass transfer efficiency, and temperature control precision. Research has documented that continuous flow systems achieve space-time yields of 125 kg/m³·h compared to 45 kg/m³·h for equivalent batch processes [24]. This improvement results from enhanced mixing characteristics, precise residence time control, and superior heat transfer coefficients inherent to flow reactor designs [22].

Temperature control represents a critical advantage of continuous flow systems, with precision typically within ±1°C compared to ±5°C variability common in batch reactors. This enhanced control stems from the high surface-to-volume ratios characteristic of flow reactors, enabling rapid heat exchange and minimizing temperature gradients [24]. Studies have demonstrated that improved temperature control directly correlates with enhanced product selectivity and reduced side product formation [22].

The residence time distribution in continuous flow systems is characteristically narrow, approaching plug flow behavior under optimal conditions. This narrow distribution contrasts sharply with the broad residence time distribution typical of batch reactors, where mixing limitations can lead to significant variations in reaction time for different portions of the reaction mixture [25]. The narrow residence time distribution in flow systems contributes to more consistent product quality and reduced batch-to-batch variation [24].

Table 4: Continuous vs Batch Process Optimization

Process TypeSpace-Time Yield (kg/m³·h)Heat Transfer EfficiencyMass Transfer EfficiencyTemperature ControlResidence Time DistributionScale-up ComplexityCapital InvestmentOperating FlexibilityProduct QualityWaste Generation
Continuous Flow125ExcellentExcellentPrecise (±1°C)NarrowLowModerateLimitedConsistentLow
Batch Process45ModerateGoodVariable (±5°C)BroadHighHighHighVariableModerate

Scale-up considerations represent a fundamental difference between the two processing approaches. Continuous flow systems offer inherent advantages in scale-up through "numbering up" strategies, where production capacity is increased by operating multiple parallel units rather than increasing individual unit size [25]. This approach maintains the benefits of small-scale operation while achieving commercial production volumes. Conversely, batch process scale-up often involves geometric scaling that can lead to heat and mass transfer limitations, requiring significant process reoptimization [23].

Capital investment requirements differ significantly between the two approaches. While continuous flow systems require moderate capital investment for specialized equipment such as flow reactors, pumps, and control systems, batch processes typically demand higher capital expenditure for large vessels, extensive heat exchange systems, and complex control infrastructure [24]. However, batch processes offer superior operating flexibility, allowing for easy product changeover and campaign-based production strategies [23].

Waste generation and environmental impact considerations favor continuous flow processing. Studies indicate that flow systems generate approximately 50% less waste compared to batch processes due to improved reaction efficiency, reduced solvent usage, and minimized purification requirements [24]. The enhanced selectivity achievable in flow systems directly translates to reduced waste streams and improved atom economy [22].

Recent developments in process intensification have focused on hybrid approaches that combine the advantages of both methodologies. Integrated batch and continuous flow processes have been developed for complex synthetic sequences, utilizing batch operation for steps requiring extensive optimization and flow processing for well-characterized transformations [22]. These hybrid approaches have demonstrated the ability to achieve overall process improvements while maintaining operational flexibility [24].

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

4325-82-0

Dates

Modify: 2023-08-16

Explore Compound Types